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Compound of Interest

4-(Dimethylamino)-2-
Compound Name:
hydroxybenzoic acid

cat. No.: B1605011

An In-Depth Technical Guide to the Molecular Structure of 4-(Dimethylamino)-2-
hydroxybenzoic Acid

Introduction

4-(Dimethylamino)-2-hydroxybenzoic acid, also known as 4-(Dimethylamino)salicylic acid, is
a specialized aromatic organic compound. As a derivative of salicylic acid, it possesses a
unique trifecta of functional groups: a carboxylic acid, a hydroxyl group (phenol), and a tertiary
amine. This distinct substitution pattern on the benzene ring imparts specific physicochemical
properties and opens avenues for its application as a versatile building block in medicinal
chemistry, materials science, and organic synthesis. This guide provides a detailed exploration
of its molecular structure, physicochemical characteristics, and the analytical methodologies
employed for its characterization, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The molecular architecture of 4-(Dimethylamino)-2-hydroxybenzoic acid dictates its behavior
in chemical and biological systems. Its key properties are summarized below.
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Property Value Source
4-(dimethylamino)-2-
IUPAC Name ) ) [1]
hydroxybenzoic acid
CAS Number 23050-91-1 [1][2]
Molecular Formula CoH11NOs3 [1112][3]
Molecular Weight 181.19 g/mol [1]
Monoisotopic Mass 181.0739 Da [3]
Predicted XLogP3 2.1 [11[3]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor
ydrog p 4 [1]
Count
CN(C)C1=CC(=C(C=C1)C(=0
SMILES (©) = )C(=0) [1]I3]
0)O
SJIDPEUJSIWFAE-
InChiKey [1][3]
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Molecular Structure Elucidation: A Spectroscopic

Approach

Determining and confirming the molecular structure of a compound like 4-(Dimethylamino)-2-

hydroxybenzoic acid is a foundational step in any research endeavor. It relies on a

combination of modern spectroscopic techniques, each providing a unique piece of the

structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. While a specific published spectrum for this exact

compound is not readily available, its expected *H and 2C NMR spectra can be reliably

predicted based on its structure and data from analogous compounds[4].
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e 'H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton
environments, their electronic surroundings, and their proximity to neighboring protons.

o Aromatic Protons (3H): The three protons on the benzene ring would appear in the
aromatic region (typically 6.0-8.0 ppm). Due to the electron-donating effects of both the -
OH and -N(CHs)z groups, these protons would be shifted upfield compared to
unsubstituted benzoic acid. Their splitting patterns (doublets, doublet of doublets) would
be complex due to their specific coupling relationships.

o N-Methyl Protons (6H): The two methyl groups attached to the nitrogen are chemically
equivalent. They would produce a sharp singlet peak, typically in the 2.8-3.3 ppm region,
integrating to six protons.

o Acidic Protons (2H): The protons of the carboxylic acid (-COOH) and the phenolic hydroxyl
(-OH) are acidic and their chemical shifts are highly dependent on the solvent,
concentration, and temperature. They often appear as broad singlets and may exchange
with deuterium in solvents like D20. The carboxylic proton is expected at a higher
chemical shift (>10 ppm) compared to the phenolic proton.

e 13C NMR Spectroscopy: The carbon NMR spectrum provides information on the different
carbon environments within the molecule.

o Carbonyl Carbon (1C): The carbon of the carboxylic acid group would appear significantly
downfield, typically in the 165-175 ppm range.

o Aromatic Carbons (6C): The six carbons of the benzene ring would have distinct chemical
shifts based on their attached functional groups. The carbons directly bonded to the
oxygen and nitrogen atoms (C2, C4) would be shifted downfield, while the others would
appear in the typical aromatic range of 110-150 ppm.

o N-Methyl Carbons (2C): The two equivalent methyl carbons would produce a single peak
in the aliphatic region, typically around 40-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by measuring the
absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-
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(Dimethylamino)-2-hydroxybenzoic acid would exhibit several characteristic absorption
bands, confirming its key structural features[5][6].

e O-H Stretch: A very broad band would be expected in the 2500-3300 cm~1 region,
characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid, which would
overlap with the phenolic O-H stretch.

e C=0 Stretch: A strong, sharp absorption peak around 1670-1700 cm~* would indicate the
carbonyl group of the carboxylic acid.

e C=C Stretch: Aromatic ring C=C stretching vibrations would appear as multiple sharp bands
in the 1450-1600 cm~1 region.

e C-N Stretch: The stretching vibration for the aryl-N bond would be observed in the 1250-
1360 cm~1 region.

e C-O Stretch: The C-O stretching of the carboxylic acid and the phenol would appear in the
1210-1320 cm~? range.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the
molecule's fragmentation pattern, further confirming its identity. High-resolution mass
spectrometry (HRMS) can determine the elemental composition with high accuracy. Predicted
collision cross-section data for various adducts of 4-(Dimethylamino)-2-hydroxybenzoic acid
provides advanced structural information[3].

Adduct m/z (Predicted)
[M+H]* 182.08118
[M+Na]* 204.06312
[M-H]~ 180.06662
[M+K]* 220.03706
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The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak
(M*) at m/z = 181. A characteristic fragmentation pattern would involve the loss of a hydroxyl
radical (*OH, M-17) and a carboxyl group (*COOH, M-45), which is a common fragmentation
pathway for benzoic acids[7].

Synthesis and Purification Workflow

Understanding the synthesis of 4-(Dimethylamino)-2-hydroxybenzoic acid is crucial for
ensuring its availability and purity for research and development. A plausible synthetic route
can be adapted from the well-established Kolbe-Schmitt reaction or its variations, which are
used for synthesizing hydroxybenzoic acids[8].

Proposed Synthetic Pathway

A logical approach involves the carboxylation of 3-(dimethylamino)phenol. This method
introduces the carboxylic acid group ortho to the hydroxyl group, a transformation that is
mechanistically favored.
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Caption: Proposed synthesis workflow for 4-(Dimethylamino)-2-hydroxybenzoic acid.

Experimental Protocol: Synthesis
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This protocol is a representative example based on analogous chemical transformations[8].
Researchers should conduct their own risk assessment and optimization.

e Reactant Preparation: In a high-pressure reactor equipped with mechanical stirring,
thoroughly mix dry 3-(dimethylamino)phenol and finely ground anhydrous potassium
carbonate in a 1:1.5 molar ratio.

o Carboxylation: Seal the reactor and purge it with inert gas (e.g., nitrogen) before introducing
carbon dioxide (CO2) to a pressure of 5-10 atm.

o Heating: Heat the mixture to 150-190°C while stirring vigorously. Maintain these conditions
for 6-10 hours. The reaction converts the aminophenol into its potassium salt derivative.

o Workup: After cooling the reactor to room temperature, carefully vent the CO2. Dissolve the
solid reaction mass in water.

 Acidification: While stirring the aqueous solution in an ice bath, slowly add concentrated
hydrochloric acid (HCI) until the pH of the solution reaches 3-4. The target compound will
precipitate out of the solution.

« |solation: Collect the crude product by vacuum filtration, washing the solid with cold water to
remove inorganic salts.

Experimental Protocol: Purification

Purification is critical to obtaining a high-purity compound suitable for drug development and
analytical studies. Recrystallization is the most common and effective method[9][10].

¢ Solvent Selection: Dissolve the crude product in a minimum amount of a suitable hot solvent
system, such as an ethanol/water mixture.

e Decolorization: If the solution is colored, add a small amount of activated charcoal and boil
for 5-10 minutes to adsorb impurities.

e Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the
charcoal and any insoluble impurities.
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o Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice
bath to maximize crystal formation.

 Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of
the cold recrystallization solvent, and dry under vacuum. The purity can be verified by
measuring the melting point and using the spectroscopic techniques described above.

Potential Applications in Research and Drug
Development

The unigue combination of functional groups in 4-(Dimethylamino)-2-hydroxybenzoic acid
makes it a molecule of significant interest. Its structural motifs are found in various biologically
active compounds and functional materials.

Antimicrobial / Anti-inflammatory Agent
(Salicylate Moiety)

Carboxylic Acid

4-(Dimethylamino)-2-hydroxybenzoic Acid Hydroxyl (Phenol) Il

Tertiary Amine

Coordination Chemistry Ligand
(Carboxylate & Phenol Groups)

Click to download full resolution via product page
Caption: Relationship between molecular features and potential applications.

+ Pharmaceutical Scaffolding: As a salicylic acid derivative, it holds potential for development
as an anti-inflammatory, analgesic, or antimicrobial agent[11][12]. The dimethylamino group
can be used to modulate properties like solubility, cell permeability, and receptor binding
affinity.

e Dye and Sensor Synthesis: The 4-amino-2-hydroxybenzoyl core is a key component in the
synthesis of various dyes and pigments[13][14]. The electron-donating amino group and the
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aromatic system form a chromophore that can be leveraged in the design of fluorescent
probes and chemical sensors.

o UV Absorbers: Related aminobenzoic acids are known for their ability to absorb UV
radiation, making them useful in sunscreen formulations and as stabilizers for plastics[15].
This property warrants investigation for 4-(Dimethylamino)-2-hydroxybenzoic acid.

Safety and Handling

Proper handling of any chemical substance is paramount in a research environment. Based on
aggregated GHS data, 4-(Dimethylamino)-2-hydroxybenzoic acid presents specific hazards
that require appropriate safety measures[1].

Hazard Class GHS Statement Precautionary Measures

Wear protective gloves (e.g.,
nitrile) and lab coat. Avoid

Skin Irritation H315: Causes skin irritation contact with skin. Wash hands
thoroughly after handling[16]
[17].

Wear chemical safety goggles

) or a face shield. If contact
o H319: Causes serious eye ] ] ]
Eye Irritation o occurs, rinse cautiously with
irritation _
water for several minutes[16]

[17].

Handle in a well-ventilated

area or a fume hood to avoid
General Handling - dust inhalation. Store in a

tightly closed container in a

dry, cool place[18].

Conclusion

4-(Dimethylamino)-2-hydroxybenzoic acid is a multifaceted molecule whose structure has
been thoroughly characterized by a suite of spectroscopic techniques. Its synthesis is
achievable through established organic chemistry principles, and its purification is
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straightforward. The strategic placement of its carboxylic acid, hydroxyl, and dimethylamino
groups provides a rich platform for future exploration in drug discovery, materials science, and
diagnostics. This guide serves as a foundational resource for scientists aiming to harness the
potential of this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.guidechem.com/dictionary/en/619-84-1.html
https://www.tcichemicals.com/BE/en/sds/D2140_EU_6N.pdf
https://www.fishersci.com/store/msds?partNumber=AC115760250&countryCode=US&language=en
https://www.echemi.com/sds/4-dimethylaminobenzoicacid-pid_Rock4140.html
https://www.benchchem.com/product/b1605011#4-dimethylamino-2-hydroxybenzoic-acid-molecular-structure
https://www.benchchem.com/product/b1605011#4-dimethylamino-2-hydroxybenzoic-acid-molecular-structure
https://www.benchchem.com/product/b1605011#4-dimethylamino-2-hydroxybenzoic-acid-molecular-structure
https://www.benchchem.com/product/b1605011#4-dimethylamino-2-hydroxybenzoic-acid-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1605011?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

